molecular formula C20H16N4O5 B14925671 6-(1,3-benzodioxol-5-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1,3-benzodioxol-5-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14925671
M. Wt: 392.4 g/mol
InChI Key: BKEARCCTRPUTKQ-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yl)-N~4~-(3,5-dimethyl-4-isoxazolyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of benzodioxole, isoxazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzodioxol-5-yl)-N~4~-(3,5-dimethyl-4-isoxazolyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and isoxazole intermediates, followed by their coupling with the pyridine derivative. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzodioxol-5-yl)-N~4~-(3,5-dimethyl-4-isoxazolyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(1,3-benzodioxol-5-yl)-N~4~-(3,5-dimethyl-4-isoxazolyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Benzodioxol-5-yl)-N~4~-(3,5-dimethyl-4-isoxazolyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of benzodioxole, isoxazole, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets, setting it apart from simpler analogs .

Properties

Molecular Formula

C20H16N4O5

Molecular Weight

392.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H16N4O5/c1-9-17-13(19(25)22-18-10(2)24-28-11(18)3)7-14(21-20(17)29-23-9)12-4-5-15-16(6-12)27-8-26-15/h4-7H,8H2,1-3H3,(H,22,25)

InChI Key

BKEARCCTRPUTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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